molecular formula C4H4F3N3O2S B6180650 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide CAS No. 2580205-01-0

1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B6180650
CAS No.: 2580205-01-0
M. Wt: 215.16 g/mol
InChI Key: BKBIIMATRNMWCT-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of trifluoromethylated pyrazoles often involves the reaction of diazomethane derivatives with trifluoromethyl ketones, followed by cyclization . The exact method would depend on the specific substituents on the pyrazole ring .


Molecular Structure Analysis

The molecular structure of trifluoromethylated pyrazoles would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The exact structure would depend on the position and nature of other substituents on the molecule .


Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various reactions, including nucleophilic and electrophilic substitutions, reductions, and cross-coupling reactions . Pyrazoles can also participate in various reactions, such as N-alkylation, N-acylation, and reactions at the 3- and 5-positions .


Physical And Chemical Properties Analysis

Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . Pyrazoles are generally stable compounds, but their physical and chemical properties can vary widely depending on their specific substituents .

Mechanism of Action

The mechanism of action of trifluoromethylated pyrazoles would depend on their specific biological target. For example, some trifluoromethylated compounds are known to inhibit certain enzymes, while others might interact with specific receptors .

Safety and Hazards

Trifluoromethylated compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper handling and safety measures should be taken when working with these compounds .

Future Directions

There is ongoing research into the synthesis and application of trifluoromethylated pyrazoles, particularly in the fields of medicinal chemistry and agrochemistry . Future research will likely focus on developing more efficient synthesis methods, exploring new reactions, and discovering new applications for these compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves the reaction of 4-chlorosulfonyl-1H-pyrazole with trifluoroacetamide, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "4-chlorosulfonyl-1H-pyrazole", "trifluoroacetamide", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add base to a solution of 4-chlorosulfonyl-1H-pyrazole in solvent to deprotonate the sulfonamide group.", "Add trifluoroacetamide to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide." ] }

2580205-01-0

Molecular Formula

C4H4F3N3O2S

Molecular Weight

215.16 g/mol

IUPAC Name

1-(trifluoromethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C4H4F3N3O2S/c5-4(6,7)10-2-3(1-9-10)13(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

BKBIIMATRNMWCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)S(=O)(=O)N

Purity

95

Origin of Product

United States

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